Furazolium chloride
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Overview
Description
Furazolium chloride is a synthetic organic compound with the molecular formula C₉H₈ClN₃O₃S and a molecular weight of 273.69 g/mol . It is a nitrofuran-derivative known for its antibacterial properties against both Gram-positive and Gram-negative pathogens . The compound was developed in the late 1960s by Eaton Laboratories and was tested for its efficacy against skin infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furazolium chloride typically involves the reaction of 5-nitrofuran-2-yl with 5,6-dihydroimidazo[2,1-b][1,3]thiazole under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as benzene or hexane, and requires precise temperature control to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Furazolium chloride undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Scientific Research Applications
Furazolium chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The antibacterial activity of furazolium chloride is primarily due to its ability to interfere with bacterial DNA synthesis . The compound targets bacterial enzymes involved in DNA replication, leading to the inhibition of bacterial growth and proliferation . The nitrofuran moiety is crucial for its activity, as it undergoes reduction within the bacterial cell to form reactive intermediates that damage bacterial DNA .
Comparison with Similar Compounds
Nitrofurantoin: Another nitrofuran-derivative with similar antibacterial properties.
Furazolidone: Known for its use in treating bacterial and protozoal infections.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness of Furazolium Chloride: this compound stands out due to its specific structure, which allows for unique interactions with bacterial enzymes . Its ability to form reactive intermediates within bacterial cells makes it particularly effective against a broad spectrum of pathogens .
Properties
CAS No. |
5118-17-2 |
---|---|
Molecular Formula |
C9H8ClN3O3S |
Molecular Weight |
273.70 g/mol |
IUPAC Name |
3-(5-nitrofuran-2-yl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium;chloride |
InChI |
InChI=1S/C9H7N3O3S.ClH/c13-12(14)8-2-1-7(15-8)6-5-16-9-10-3-4-11(6)9;/h1-2,5H,3-4H2;1H |
InChI Key |
FMPJXUZSXKJUQI-UHFFFAOYSA-N |
SMILES |
C1CN2C(=CSC2=N1)C3=CC=C(O3)[N+](=O)[O-].Cl |
Canonical SMILES |
C1C[N+]2=C(N1)SC=C2C3=CC=C(O3)[N+](=O)[O-].[Cl-] |
Synonyms |
furazolium chloride NF 963 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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